molecular formula C10H8BrNO2 B8264659 2-Bromo-4-cyanobenzyl acetate CAS No. 201342-56-5

2-Bromo-4-cyanobenzyl acetate

Cat. No.: B8264659
CAS No.: 201342-56-5
M. Wt: 254.08 g/mol
InChI Key: YNHJHPAAOWRPDM-UHFFFAOYSA-N
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Description

2-Bromo-4-cyanobenzyl acetate is an organic compound with the molecular formula C10H8BrNO2 It is a derivative of benzyl acetate, where the benzene ring is substituted with bromine and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyanobenzyl acetate typically involves the following steps:

    Bromination: The starting material, 4-cyanobenzyl acetate, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the 2-position of the benzene ring.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for bromine addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyanobenzyl acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous acid or base solutions.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-azido-4-cyanobenzyl acetate.

    Reduction: 2-Bromo-4-aminobenzyl acetate.

    Hydrolysis: 2-Bromo-4-cyanobenzyl alcohol.

Scientific Research Applications

2-Bromo-4-cyanobenzyl acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antiviral agents.

    Material Science: It is utilized in the preparation of functional materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyanobenzyl acetate in biological systems is not well-documented. its reactivity can be attributed to the presence of the bromine and cyano groups, which can participate in various chemical transformations. The cyano group, in particular, can act as an electron-withdrawing group, influencing the reactivity of the compound in nucleophilic substitution and other reactions.

Comparison with Similar Compounds

    2-Bromo-4-cyanobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    4-Cyanobenzyl acetate: Lacks the bromine substitution.

    2-Bromo-4-nitrobenzyl acetate: Contains a nitro group instead of a cyano group.

Properties

IUPAC Name

(2-bromo-4-cyanophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-7(13)14-6-9-3-2-8(5-12)4-10(9)11/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHJHPAAOWRPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801272002
Record name 4-[(Acetyloxy)methyl]-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201342-56-5
Record name 4-[(Acetyloxy)methyl]-3-bromobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201342-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Acetyloxy)methyl]-3-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801272002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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